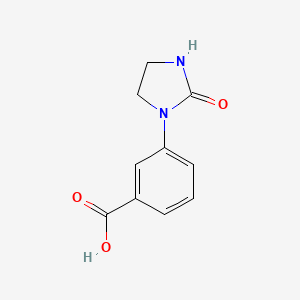

![molecular formula C12H6BrCl2N3O2S B1327140 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1131992-26-1](/img/structure/B1327140.png)

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines, which are nitrogen-containing heterocyclic compounds. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as chemotherapeutic agents and inhibitors of various biological pathways.

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidines involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines with straight side chains was achieved by condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones, followed by hydrolysis and coupling with diethyl l-glutamate and saponification . Although the exact synthesis of 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is not detailed in the provided papers, similar synthetic strategies could be employed, with appropriate modifications to introduce the bromo, chloro, and phenylsulfonyl groups at the respective positions on the pyrrolopyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines is characterized by a planar pyrrolopyrimidine ring system. For example, in a related compound, the pyrrolopyrimidine ring system was found to be essentially planar, and the substituent phenyl ring formed a dihedral angle with the core structure . This planarity is crucial for the interaction of the compound with biological targets. The presence of substituents like bromo and chloro groups can influence the molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions, which are essential for their diversification and potential biological applications. For instance, halogenated pyrimidines can be used in palladium-catalyzed cross-couplings and Buchwald–Hartwig aminations, as well as direct aromatic substitutions . These reactions allow for the introduction of various functional groups, which can modulate the compound's pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of halogen atoms and the phenylsulfonyl group in 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine would affect its lipophilicity, which is an important factor for its bioavailability and cellular uptake. Vibrational spectral analysis using techniques like FT-IR and FT-Raman can provide insights into the stability and charge distribution within the molecule . Additionally, molecular docking studies can predict the inhibitory activity of such compounds against specific biological targets, indicating their potential as chemotherapeutic agents .

科学的研究の応用

1. Regioselective Synthesis of New Pyrimidine Derivatives

- Summary of Application: Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .

- Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes: The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .

2. Suzuki–Miyaura Coupling

- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Methods of Application: Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results or Outcomes: Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

3. Tandem Amination and Suzuki-Miyaura Cross-Coupling

- Summary of Application: This process involves the synthesis of disubstituted pyrimidines using a tandem amination and Suzuki-Miyaura cross-coupling .

- Methods of Application: The synthesis starts with a halogenated pyrimidine. The halogen is replaced by an amine in the amination step. Then, a Suzuki-Miyaura cross-coupling reaction is performed to introduce a new aryl group .

- Results or Outcomes: The result is a disubstituted pyrimidine with a new aryl group .

4. Biarylpyrimidine Synthesis

- Summary of Application: This process involves the synthesis of biarylpyrimidines .

- Methods of Application: The synthesis starts with a halogenated pyrimidine. A biaryl cross-coupling reaction is performed to introduce a new aryl group .

- Results or Outcomes: The result is a biarylpyrimidine with a new aryl group .

特性

IUPAC Name |

7-(benzenesulfonyl)-6-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2N3O2S/c13-9-6-8-10(14)16-12(15)17-11(8)18(9)21(19,20)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFZKYAZWMEXLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301161066 |

Source

|

| Record name | 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine | |

CAS RN |

1131992-26-1 |

Source

|

| Record name | 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

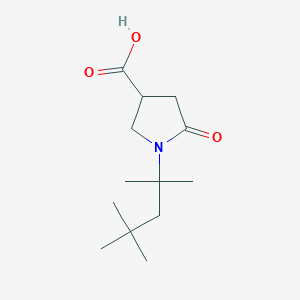

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)